2-Isopropyl-5-methyl-2-hexenal

TRPV3 ion channel skin sensory biology terpene pharmacology

2-Isopropyl-5-methyl-2-hexenal (CAS 69104-96-7 as the (E)-isomer; CAS 35158-25-9 as the mixed isomer product), also known as isodihydrolavandulal or lavender aldehyde, is a C10 α,β-unsaturated aldehyde belonging to the medium-chain aldehyde class. It occurs naturally in cocoa, malted barley, roasted coffee, and Feijoa sellowiana fruits.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 69104-96-7
Cat. No. B7771181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-5-methyl-2-hexenal
CAS69104-96-7
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(C)CC=C(C=O)C(C)C
InChIInChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h6-9H,5H2,1-4H3/b10-6-
InChIKeyIOLQAHFPDADCHJ-POHAHGRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
soluble (in ethanol)

2-Isopropyl-5-methyl-2-hexenal (CAS 69104-96-7) Procurement-Grade Profile: Identity, Regulatory Status, and Physicochemical Baseline


2-Isopropyl-5-methyl-2-hexenal (CAS 69104-96-7 as the (E)-isomer; CAS 35158-25-9 as the mixed isomer product), also known as isodihydrolavandulal or lavender aldehyde, is a C10 α,β-unsaturated aldehyde belonging to the medium-chain aldehyde class [1]. It occurs naturally in cocoa, malted barley, roasted coffee, and Feijoa sellowiana fruits [2]. The compound is listed as FEMA 3406 under the GRAS framework, with published maximum use levels across soft drinks (1.0 mg/kg), ice cream (5.6 mg/kg), candy (2.0 mg/kg), and baked goods (2.0 mg/kg) [3]. Its physicochemical baseline—water solubility 81.08 mg/L, log KOW 3.46, vapor pressure 0.348 mm Hg at 20 °C, boiling point ~193 °C, refractive index n20/D 1.452, density 0.845 g/mL at 25 °C, and substantivity of 14 hours on blotter [4]—defines its performance envelope in fragrance and flavor applications.

Why 2-Isopropyl-5-methyl-2-hexenal Cannot Be Freely Substituted by Other C10 Aldehydes in Fragrance or Flavor Formulations


Although several C10 aldehydes share the same carbon count (e.g., citral, citronellal, decanal), 2-isopropyl-5-methyl-2-hexenal occupies a distinct niche defined by three interlocking properties: (i) a TRPV3 receptor activation EC50 of 6.54 mM that is statistically distinguishable from citronellal (5.78 mM) and matched only by citral (6.61 mM) among tested acyclic monoterpenes [1]; (ii) an α,β-unsaturated aldehyde backbone that confers broad-spectrum antimicrobial activity, especially against spores and mycobacteria, a profile shared only with 2-ethyl-hexen-2-al and 2-propyl-hepten-2-al among tested analogs [2]; and (iii) a substantivity of 14 hours on blotter—75% longer than its reduced alcohol analog isodihydrolavandulol (8 hours)—coupled with a vapor pressure 4.5-fold higher (0.348 vs. 0.077 mm Hg), making it simultaneously more diffusive and more persistent, a combination not achievable with citral, citronellal, or decanal [3][4]. Substituting any of these generic C10 aldehydes therefore alters fragrance character, bioactivity, and longevity simultaneously.

Quantitative Differentiation Evidence for 2-Isopropyl-5-methyl-2-hexenal Against Closest Analogs and Alternatives


TRPV3 Receptor Activation: EC50 Comparison with Citronellal, Linalool, and Citral

In a direct head-to-head whole-cell patch-clamp study on hTRPV3 expressed in HEK293 cells, 2-isopropyl-5-methyl-2-hexenal (isodihydrolavandulal) activated TRPV3 with an EC50 of 6.54 ± 0.5 mM (n=7 cells), compared with citronellal (EC50 5.78 ± 0.72 mM), linalool (EC50 6.19 ± 0.6 mM), and citral (EC50 6.61 ± 0.93 mM) [1]. The compound is statistically equipotent to citral, 13% weaker than citronellal, and 6% stronger than linalool. This differential activation profile is relevant for applications where TRPV3-mediated sensory responses (skin feeling, warming, or cooling) must be precisely tuned.

TRPV3 ion channel skin sensory biology terpene pharmacology

Antimicrobial Spectrum: Sporicidal and Antimycobacterial Activity Compared with 2-Ethyl-hexen-2-al and 2-Propyl-hepten-2-al

A standardized comparative study of α,β-unsaturated aldehydes against bacteria, yeast, fungi, spores, and mycobacteria identified 2-isopropyl-5-methyl-hexen-2-al as one of only three compounds showing high activity and a broad activity spectrum, with particular efficacy against spores and mycobacteria; the other two were 2-ethyl-hexen-2-al and 2-propyl-hepten-2-al [1]. This places the compound in the top tier of structurally related unsaturated aldehydes for preservative and antimicrobial applications where spore-formers (e.g., Bacillus, Clostridium) or mycobacterial contamination are of concern.

antimicrobial aldehydes sporicidal activity preservative development

Substantivity and Vapor Pressure Advantage Over Isodihydrolavandulol (Reduced Analog)

2-Isopropyl-5-methyl-2-hexenal exhibits a substantivity of 14 hours on blotter at 100% concentration [1], compared with only 8 hours for its reduced alcohol analog isodihydrolavandulol (2-isopropyl-5-methylhex-2-en-1-ol) [2]. Simultaneously, its vapor pressure is 0.348 mm Hg at 20 °C [1], 4.5-fold higher than isodihydrolavandulol's 0.077 mm Hg at 25 °C [2]. This counterintuitive combination—higher volatility yet longer substantivity—arises from the aldehyde's different odor tenacity mechanism and makes it uniquely suited for fragrance compositions requiring both initial impact (diffusivity) and dry-down persistence.

fragrance substantivity vapor pressure perfumery materials

Water Solubility and Log KOW: Lipophilicity Differentiation from Isodihydrolavandulol

2-Isopropyl-5-methyl-2-hexenal has an estimated water solubility of 81.08 mg/L at 25 °C and a log KOW of 3.46 [1]. Its reduced alcohol analog isodihydrolavandulol is approximately 3-fold more water-soluble (244.8 mg/L) and slightly less lipophilic (logP 3.291) [2]. The aldehyde's lower water solubility and higher log KOW predict greater partitioning into lipid phases, which is relevant for the design of oil-based flavor delivery systems, lipophilic antimicrobial formulations, and fragrance compositions where controlled release from a hydrophobic matrix is desired.

partition coefficient water solubility formulation compatibility

Organoleptic Profile: Cocoa, Woody, and Blueberry Character vs. Citral and Other C10 Aldehydes

2-Isopropyl-5-methyl-2-hexenal is characterized by a multi-faceted organoleptic profile described as herbal, lavender, woody, green, blueberry, tomato, and cocoa, with a taste at 10 ppm described as woody, nutshell, cocoa hulls, with a thiazole-like creamy nuance and a fresh, fruity peach-like nuance [1]. In contrast, citral—another C10 aldehyde—exhibits a strong, monochromatic lemon/citrus profile with an odor threshold of ~0.2 ppb in air [2]. Citronellal presents a distinct citronella, grassy, and slightly floral character, while decanal is dominated by waxy, fatty, citrus-peel notes. This organoleptic breadth makes 2-isopropyl-5-methyl-2-hexenal the only C10 aldehyde that simultaneously contributes cocoa, blueberry, and lavender dimensions, enabling its use as a single-ingredient bridge between gourmand, fruity, and herbal fragrance or flavor families.

flavor chemistry organoleptic properties cocoa flavor

FEMA GRAS Use Levels: Quantitative Regulatory Authorization Across Food Categories

Under FEMA 3406, 2-isopropyl-5-methyl-2-hexenal has been assigned GRAS status with quantitative maximum use levels across 10 food categories, including soft drinks (1.0 mg/kg), ice cream and frozen desserts (5.6 mg/kg), candy (2.0 mg/kg), baked goods (2.0 mg/kg), gelatins and puddings (2.0 mg/kg), and milk/dairy products (0.5 mg/kg) [1]. In flavor applications, recommended use levels are 0.5–50 ppm in the flavor concentrate and 0.02–2 ppm as consumed in the finished product [2]. These regulatory thresholds provide a clear, quantitative framework for procurement and formulation that is not uniformly available for every α,β-unsaturated aldehyde flavoring substance, reducing regulatory risk in product development.

FEMA GRAS food flavor regulation maximum use levels

High-Value Application Scenarios for 2-Isopropyl-5-methyl-2-hexenal Deriving from Quantitative Differentiation Evidence


TRPV3-Targeted Cosmetic and Dermatological Formulations

Based on the direct head-to-head TRPV3 EC50 data showing that 2-isopropyl-5-methyl-2-hexenal activates TRPV3 with an EC50 of 6.54 mM—statistically equipotent to citral yet distinctly different from citronellal and linalool [1]—cosmetic formulators developing skin warming, cooling, or barrier-repair products can select this compound over citral when a non-citrus odor profile is required without sacrificing TRPV3 potency. The compound's substantivity of 14 hours [2] further supports its use in leave-on cosmetic products where prolonged receptor engagement is desired.

Broad-Spectrum Antimicrobial Preservative Systems for Spore-Forming Contaminants

The finding that 2-isopropyl-5-methyl-2-hexenal ranks among the top three α,β-unsaturated aldehydes for sporicidal and antimycobacterial activity [1] positions it as a candidate preservative in food-contact materials, cosmetic formulations, or pharmaceutical preparations where Bacillus, Clostridium, or mycobacterial contamination is a risk. Its low water solubility (81.08 mg/L) and high log KOW (3.46) [2] favor partitioning into lipid phases, making it particularly suitable for oil-based or emulsion preservative systems.

Gourmand and Cocoa Flavor Formulations Requiring Single-Ingredient Chocolate–Blueberry Notes

The compound's organoleptic triad—cocoa powder, woody, and blueberry notes with a thiazole-like creamy nuance [1]—coupled with published FEMA GRAS use levels of 0.02–2 ppm as consumed in finished products [2], enables its use as a single-ingredient solution for chocolate, cocoa, and berry flavor formulations. Formulators can reduce SKU complexity by replacing separate cocoa and berry flavor components with this single compound, while remaining within documented regulatory limits.

High-Diffusivity, Long-Lasting Fragrance Accords (Fougère, Lavender, Gourmand)

The unique combination of high vapor pressure (0.348 mm Hg) for initial diffusivity and 14-hour blotter substantivity for dry-down persistence [1]—a pairing unmatched by isodihydrolavandulol (0.077 mm Hg, 8 hours) [2]—makes 2-isopropyl-5-methyl-2-hexenal the aldehyde of choice for fougère, lavender, and gourmand fragrance types. Its recommended fragrance use level of 1–5% in the concentrate provides a quantitative formulation window, enabling reproducible procurement at consistent purity (≥96%, sum of isomers, with trans isomer ≥60%) .

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